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Introduction
Primary hepatocytes are a critical in vitro model for studying liver function, drug metabolism,

and toxicology. The isolation of viable and functional hepatocytes is a crucial first step for a

wide range of experiments. This document provides a detailed protocol for the isolation of

primary hepatocytes using the two-step collagenase perfusion method, followed by a protocol

for the treatment of these cells with CS-917.

CS-917 is the prodrug of MB05032, a potent and selective inhibitor of fructose 1,6-

bisphosphatase (FBPase), a key regulatory enzyme in the hepatic gluconeogenesis pathway.

[1][2] By inhibiting FBPase, CS-917 effectively reduces hepatic glucose production, making it a

compound of interest for the study and potential treatment of type 2 diabetes.[1][3] These

protocols are designed to provide a reproducible method for studying the effects of CS-917 on

hepatocyte glucose metabolism.

I. Protocol for Isolation of Primary Hepatocytes
This protocol is based on the widely used two-step collagenase perfusion technique, which is

considered the gold standard for obtaining high yields of viable hepatocytes.[4][5]
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Perfusion Buffer I (Calcium-free HBSS): Hank's Balanced Salt Solution without CaCl2 and

MgSO4, supplemented with 0.5 mM EGTA and 25 mM HEPES.

Perfusion Buffer II (Digestion Medium): Williams' Medium E supplemented with 0.05% w/v

Collagenase Type IV and 5 mM CaCl2.

Wash Medium: Williams' Medium E supplemented with 10% Fetal Bovine Serum (FBS), 1%

Penicillin-Streptomycin, and 1 µM Dexamethasone.

Plating Medium: Williams' Medium E supplemented with 5% FBS, 1% Penicillin-

Streptomycin, 1 µM Dexamethasone, and 1 µM Insulin.

Surgical Instruments: Scissors, forceps, hemostats, and silk suture.

Perfusion System: Peristaltic pump, tubing, bubble trap, and a 20G catheter.

Water Bath (37°C)

Laminar Flow Hood

Centrifuge

Cell Culture Plates/Dishes (Collagen-coated)

Trypan Blue Solution

Hemocytometer or Automated Cell Counter

Experimental Protocol: Two-Step Collagenase Perfusion
Preparation:

Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care

and use committee protocols.

Sterilize the surgical area with 70% ethanol.

Set up the perfusion system, ensuring all tubing is filled with Perfusion Buffer I and free of

air bubbles. Warm the buffer to 37°C.
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Surgical Procedure:

Make a midline incision in the abdomen to expose the peritoneal cavity.

Carefully move the intestines to the side to locate the portal vein and inferior vena cava

(IVC).

Place a loose ligature around the portal vein.

Carefully insert the 20G catheter into the portal vein and secure it with the ligature.

Perfusion - Step 1 (Wash):

Immediately begin perfusing the liver with Perfusion Buffer I at a flow rate of 5-10 mL/min

(for a mouse).

Cut the IVC to allow the perfusate to flow out.

Continue perfusion until the liver becomes pale, indicating that the blood has been washed

out (approximately 5-10 minutes).

Perfusion - Step 2 (Digestion):

Switch the perfusion to Perfusion Buffer II (Digestion Medium), which has been pre-

warmed to 37°C.

Continue the perfusion for 10-15 minutes. The liver should become swollen and soft.

Hepatocyte Isolation:

Carefully excise the digested liver and transfer it to a sterile petri dish containing Wash

Medium.

Gently tease the liver apart using sterile forceps to release the hepatocytes.

Filter the resulting cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

Cell Washing and Purification:
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Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.

Carefully aspirate the supernatant, which contains non-parenchymal cells and dead

hepatocytes.

Gently resuspend the hepatocyte pellet in 10 mL of cold Wash Medium.

Repeat the centrifugation and washing steps two more times.

Cell Viability and Counting:

After the final wash, resuspend the cell pellet in a known volume of Plating Medium.

Mix a small aliquot of the cell suspension with Trypan Blue solution (e.g., 1:1 ratio).

Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or

automated cell counter.

Calculate the cell yield and viability. A successful isolation should yield >80% viability.

Cell Plating:

Dilute the hepatocyte suspension to the desired seeding density in pre-warmed Plating

Medium.

Seed the cells onto collagen-coated plates or dishes.

Incubate at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to attach for at

least 4-6 hours before proceeding with any treatment.

Data Presentation: Expected Hepatocyte Isolation Yield
and Viability

Parameter Expected Range (per mouse liver)

Total Cell Yield 20 - 60 million cells

Cell Viability > 80%

Purity > 90% hepatocytes
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II. Protocol for CS-917 Treatment of Isolated
Hepatocytes
This protocol describes the treatment of isolated primary hepatocytes with CS-917 to assess its

effect on gluconeogenesis.

Materials
Isolated Primary Hepatocytes (plated as described above)

CS-917 Stock Solution: Prepare a concentrated stock solution of CS-917 in a suitable

solvent (e.g., DMSO). Store at -20°C.

Treatment Medium: Serum-free Williams' Medium E containing desired concentrations of

CS-917.

Gluconeogenic Substrates: Lactate (e.g., 10 mM) and Pyruvate (e.g., 1 mM).

Glucose Assay Kit

Cell Lysis Buffer

Protein Assay Kit

Experimental Protocol: CS-917 Treatment and Glucose
Output Assay

Hepatocyte Culture Preparation:

After allowing the hepatocytes to attach for 4-6 hours, aspirate the Plating Medium.

Wash the cells once with sterile PBS.

Incubate the cells in serum-free medium for at least 2 hours to acclimatize.

CS-917 Treatment:
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Prepare the Treatment Medium by diluting the CS-917 stock solution to the desired final

concentrations. Include a vehicle control (e.g., DMSO at the same concentration as the

highest CS-917 dose).

Aspirate the serum-free medium and add the Treatment Medium (containing CS-917 or

vehicle) to the respective wells.

Pre-incubate the cells with CS-917 for a specified period (e.g., 1-2 hours).

Induction of Gluconeogenesis:

After the pre-incubation period, add the gluconeogenic substrates (lactate and pyruvate) to

the wells.

Incubate for the desired time course (e.g., 3, 6, 12, 24 hours).

Sample Collection:

At each time point, collect an aliquot of the culture medium from each well for glucose

measurement.

After the final time point, wash the cells with PBS and lyse them using a suitable cell lysis

buffer.

Data Analysis:

Measure the glucose concentration in the collected media samples using a glucose assay

kit.

Measure the total protein concentration in the cell lysates using a protein assay kit.

Normalize the glucose output to the total protein content for each well to account for any

differences in cell number.

Compare the glucose output in CS-917-treated wells to the vehicle-treated control wells.
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Data Presentation: Example of Expected Glucose Output
Inhibition by CS-917

CS-917 Concentration (µM)
Glucose Output (nmol/mg
protein/hr)

% Inhibition

0 (Vehicle) 150 ± 12 0

1 115 ± 9 23.3

10 78 ± 7 48.0

50 45 ± 5 70.0

100 32 ± 4 78.7

Data are representative and

may vary depending on

experimental conditions.

III. Visualizations
Experimental Workflow

Hepatocyte Isolation Hepatocyte Culture & Treatment

Data Analysis
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Click to download full resolution via product page

Caption: Experimental workflow for hepatocyte isolation and CS-917 treatment.
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Signaling Pathway: Hepatic Gluconeogenesis and Site
of CS-917 Action
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Caption: Hepatic gluconeogenesis pathway and the inhibitory action of CS-917.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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